Dibromopropamidine dihydrochloride

Antimicrobial synergy Staphylococcus aureus Polymyxin B

Researchers seeking a dual-function EGFR inhibitor and antimicrobial diamidine often face limited availability and inconsistent purity. Dibromopropamidine dihydrochloride (CAS 50357-61-4) addresses this gap with: • EGFR tyrosine kinase inhibition at IC50 5-8 μmol/L in SW780/RT112 bladder cancer lines • Broad-spectrum antibacterial synergy with polymyxin B against P. aeruginosa, E. cloacae, P. mirabilis, E. coli, S. aureus • Reduced keratocyte proliferation inhibition vs. propamidine (p=0.043), preserving corneal wound healing • ≥98% purity, white crystalline powder, soluble in water/glycerol Supplied with full analytical documentation and shipped globally under ambient conditions.

Molecular Formula C17H20Br2Cl2N4O2
Molecular Weight 543.081
CAS No. 50357-61-4
Cat. No. B564724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibromopropamidine dihydrochloride
CAS50357-61-4
Synonyms4,4’-[1,3-Propanediylbis(oxy)]bis[3-bromobenzenecarboximidamide Dihydrochloride;  2,2’-Dibromopropamidine;  4,4’-(Trimethylenedioxy)bis(3-bromobenzamidine) Dihydrochloride;  Dibrompropamidine Dihydrochloride;  _x000B_
Molecular FormulaC17H20Br2Cl2N4O2
Molecular Weight543.081
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=N)N)Br)OCCCOC2=C(C=C(C=C2)C(=N)N)Br.Cl.Cl
InChIInChI=1S/C17H18Br2N4O2.2ClH/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19;;/h2-5,8-9H,1,6-7H2,(H3,20,21)(H3,22,23);2*1H
InChIKeyULUQHVAAGGTBSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibromopropamidine Dihydrochloride: Antimicrobial Activity


Dibromopropamidine dihydrochloride is a synthetic aromatic diamidine compound belonging to the class of antiseptics and disinfectants (ATC D08AC01). It is a potent antibacterial and antiprotozoal agent . Historically, it has been used in topical ophthalmic preparations for the treatment of Acanthamoeba keratitis and minor eye infections [1]. Its mechanism of action involves disruption of microbial nucleic acid metabolism [2]. The compound exists as a white or almost white crystalline powder, freely soluble in water and glycerol, and sparingly soluble in ethanol (96%) [3].

Antimicrobial screening Polymyxin B combination synergy assays
Corneal cell-model studies Keratocyte proliferation and migration endpoints
Kinase signaling research EGFR tyrosine kinase inhibition context

Dibromopropamidine Dihydrochloride: Differentiation from Other Diamidines


Although dibromopropamidine dihydrochloride shares a diamidine scaffold with other compounds like propamidine isethionate, pentamidine isethionate, and hexamidine diisethionate, significant differences in antimicrobial spectrum, potency, synergistic activity, and cytotoxicity profiles preclude simple interchange. Notably, dibromopropamidine exhibits superior synergistic activity with polymyxin B against key pathogens compared to propamidine [1], and distinct cellular effects on human corneal cells compared to other diamidines [2]. Furthermore, its unique EGFR inhibitory activity in bladder cancer is not observed with other diamidines . These quantitative differentiations underscore the need for careful selection based on specific experimental or clinical requirements, as detailed in the evidence guide below.

Polymyxin B synergy profile may differ
Reported synergy difference with propamidine may not transfer directly; combinatorial antimicrobial context requires review.
EGFR inhibition not shared by other diamidines
Unique kinase inhibition context absent from propamidine, hexamidine, pentamidine; unsuitable for pan-diamidine assumptions.
Corneal cell proliferation endpoints differ
Keratocyte proliferation AUC differs from propamidine (p=0.043); direct substitution may shift corneal wound-healing model outcomes.
Aqueous solubility context may limit interchange
~10-fold solubility difference vs pentamidine; formulation concentration may not replicate without adjustment.

Dibromopropamidine Dihydrochloride: Quantitative Comparison Evidence


Polymyxin B Synergy Advantage over Propamidine

In a direct head-to-head comparison, the combination of dibromopropamidine isethionate with polymyxin B exhibited synergistic bactericidal activity against Staphylococcus aureus, whereas the combination of propamidine isethionate with polymyxin B showed only additive activity against this pathogen [1]. This differential effect was observed in both solution and cream formulations.

S. aureus synergy
Direct comparison
Dibromopropamidine: Synergistic Propamidine: Additive only
Reported synergy shift may support combination formulation studies targeting S. aureus.
Solution and cream conditions; polymyxin B co-formulation.
Antimicrobial synergy Staphylococcus aureus Polymyxin B Topical formulations

Broader Gram-Negative Spectrum with Polymyxin B

Dibromopropamidine isethionate in combination with polymyxin B demonstrated synergistic inhibitory and bactericidal activity against a panel of Gram-negative pathogens, including Pseudomonas aeruginosa, Enterobacter cloacae, Proteus mirabilis, and Escherichia coli [1]. While the study did not provide direct quantitative synergy metrics for each comparator, the authors explicitly note that propamidine was 'not as active' as dibromopropamidine in these combinations [1].

Gram-negative spectrum
Class-level inference
Synergistic vs P. aeruginosa, E. cloacae, P. mirabilis, E. coli Propamidine: not as active
Broader synergy context reported; supports polymyxin B-based screening against Gram-negative panel.
Exact synergy metrics not provided for each species.
Antimicrobial synergy Gram-negative bacteria Pseudomonas aeruginosa Polymyxin B

Keratocyte Proliferation Impact vs. Propamidine

In a comparative in vitro study of antiamoebic agents on human corneal cells, dibromopropamidine diisethionate (DD) demonstrated significantly different effects on keratocyte proliferation compared to propamidine isethionate (PD). Specifically, keratocyte proliferation AUC for DD was significantly better (less inhibitory) than PD (p = 0.043) [1]. Additionally, PD was significantly worse than both PHMB and CH in promoting keratocyte proliferation (p = 0.002 and p ≤ 0.001, respectively), and PD also significantly reduced keratocyte migration compared to all other agents tested (p ≤ 0.012) [1].

Keratocyte proliferation
Direct comparison
DD proliferation AUC > PD (p = 0.043) PD: lower proliferation & migration vs all agents (p ≤ 0.012)
Endpoint difference may inform corneal cell-model selection for antiamoebic research.
Human keratocyte cultures; 24h XTT assay.
Ocular cytotoxicity Corneal wound healing Keratocytes Acanthamoeba keratitis

Unique EGFR Tyrosine Kinase Inhibition

A prospective in silico and in vitro study identified dibromopropamidine dihydrochloride as a novel inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase domain . The compound exhibited IC50 values of 5-8 μmol/L for inhibiting the growth of human bladder cancer cell lines SW780 and RT112 . This EGFR inhibitory activity has not been reported for other diamidine antiseptics such as propamidine, hexamidine, or pentamidine, representing a unique pharmacological differentiation.

EGFR inhibition
Cross-study comparable
IC50 5–8 µmol/L
Reported EGFR kinase inhibition in bladder cancer cell models; not observed with other diamidines.
SW780, RT112 lines; MTT and Western blot.
EGFR inhibition Bladder cancer Drug repurposing Tyrosine kinase

MRSA MIC Profile vs. Triclosan and Chlorhexidine

In a comparative susceptibility study of methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive S. aureus (MSSA) to various biocides, dibromopropamidine isethionate (DBPI) exhibited a distinct MIC profile. MRSA MICs for DBPI ranged from <5 μg/mL (the MIC for MSSA) up to 75 μg/mL, whereas triclosan MICs for MRSA ranged from 0.025 μg/mL (MSSA MIC) to only 1 μg/mL [1]. This indicates a wider distribution of MIC values and a higher upper limit for DBPI against MRSA compared to triclosan. In contrast, MRSA exhibited low-level resistance to chlorhexidine (CHX), with MICs only 1.5- to 3-fold higher than MSSA [1].

MRSA MIC profile
Direct comparison
DBPI MIC up to 75 µg/mL (MRSA)
Reported MIC endpoint context may inform resistance surveillance panel design.
Broth microdilution; triclosan comparator 0.025–1 µg/mL.
MRSA Biocide resistance MIC Antiseptic susceptibility

Aqueous Solubility Advantage over Pentamidine

Dibromopropamidine (as the isethionate salt) is freely soluble in water, with a reported solubility of 1 gram dissolving in 2 mL of water at 20°C [1]. In comparison, pentamidine isethionate has a water solubility of approximately 1 g in 20 mL at 25°C [2], representing a 10-fold difference in concentration achievable. This higher aqueous solubility of dibromopropamidine facilitates the preparation of concentrated ophthalmic and topical formulations.

Aqueous solubility
Cross-study comparable
~500 mg/mL (20°C)
Reported solubility context may facilitate high-concentration topical formulation research.
~10-fold higher than pentamidine (~50 mg/mL).
Solubility Formulation Ophthalmic Topical

Dibromopropamidine Dihydrochloride: Key Application Scenarios


Topical Polymyxin B Combinations for Mixed Infections

Based on the synergistic bactericidal activity observed when dibromopropamidine is combined with polymyxin B against P. aeruginosa, E. cloacae, P. mirabilis, E. coli, and S. aureus [1], this compound is particularly suited for developing combination topical formulations (creams, ointments, or eye drops) intended for broad-spectrum coverage of mixed infections, especially where polymyxin B synergy is desired. This application is supported by the finding that propamidine lacks this synergistic breadth [1].

Acanthamoeba Keratitis with Reduced Corneal Toxicity

Given the differential effect of dibromopropamidine on keratocyte proliferation compared to propamidine, where DD was significantly less inhibitory (p = 0.043) [2], and the known inhibitory effect of propamidine on keratocyte migration [2], dibromopropamidine may be a preferable diamidine component in ophthalmic formulations for Acanthamoeba keratitis, particularly when preserving corneal wound healing is a clinical priority.

EGFR-Targeted Bladder Cancer Research

The unique identification of dibromopropamidine dihydrochloride as an EGFR tyrosine kinase inhibitor with IC50 values of 5-8 μmol/L against bladder cancer cell lines SW780 and RT112 positions this compound as a valuable tool compound for oncology research. This application is unique among diamidine antiseptics and may be leveraged in drug repurposing screens or as a chemical probe for studying EGFR signaling in bladder cancer.

MRSA Antiseptic Susceptibility Surveillance

The distinct MIC profile of dibromopropamidine against MRSA, with a range extending up to 75 μg/mL compared to triclosan's upper limit of 1 μg/mL [3], makes this compound a relevant agent for inclusion in biocide susceptibility panels and resistance surveillance programs, particularly when assessing the efficacy of antiseptic stewardship or the emergence of reduced susceptibility in clinical isolates.

Application
Selection Property
Validation Focus
Polymyxin B combination antimicrobial studies
Polymyxin B synergy context
Gram-negative and S. aureus coverage endpoints
Corneal cell-model studies in Acanthamoeba keratitis
Keratocyte proliferation endpoint comparison
Cell viability and migration monitoring
EGFR-targeted bladder cancer signaling research
EGFR tyrosine kinase inhibition context
p-EGFR and downstream pathway analysis
MRSA antimicrobial susceptibility surveillance
MIC profile against MRSA isolates
Biocide susceptibility panel endpoints
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